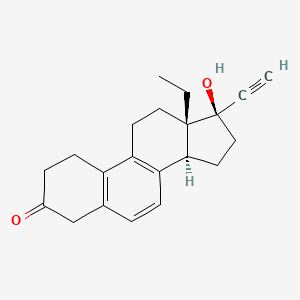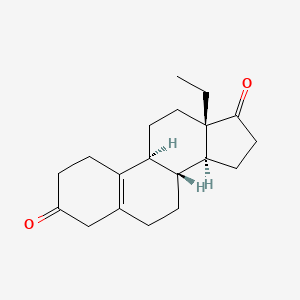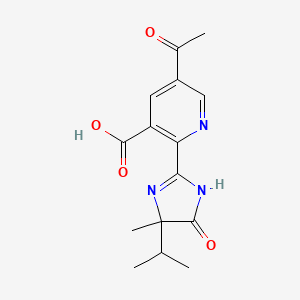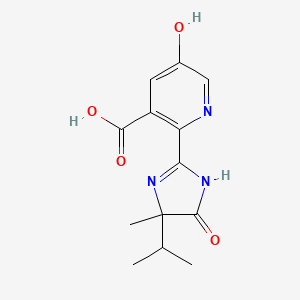
Bromhexine Related Compound 2 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromhexine Related Compound 2 HCl is an impurity of Bromhexine . Bromhexine is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .
Synthesis Analysis
Bromhexine is a synthetic benzyl amine derivative of vasicine . It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s as an active ingredient for pharmaceutical use .Molecular Structure Analysis
The chemical structure of bromhexine is represented in figure 1 . It is chemically known as N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl) ammonium chloride .Chemical Reactions Analysis
Bromhexine is a weak base and its precipitate out at pH value above 6 . The different analytical methods used to quantify the drug as a single active pharmaceutical ingredient include flow injection analysis with ion selective electrodes, inductively coupled plasma mass spectrometry, electrokinetic chromatography, electrochemical oxidation at the glassy carbon electrode, liquid chromatography, liquid gas chromatography, GC with mass detection, and voltammetry .Physical And Chemical Properties Analysis
Bromhexine is a white crystalline powder. It is slightly soluble in alcohol and methylene chloride, and sparingly soluble in water .Applications De Recherche Scientifique
Mucolytic Agent in Respiratory Disorders
- Application : BRH is used as a mucolytic agent in the treatment of respiratory disorders associated with viscid or excessive mucus .
- Method : BRH is administered orally. It works by increasing bronchial secretions and reducing their viscosity, thereby facilitating easy expulsion of mucus from the respiratory tract .
- Results : BRH has been found to increase immunoglobulin levels in airway secretions, enhancing the body’s immune response. It has also been recommended for conditions like alcoholic chronic pancreatitis where there is an increased viscosity of the pancreatic juice .
Potential Treatment for COVID-19
- Application : BRH has been suggested as a potential treatment for COVID-19 .
- Method : BRH inhibits the transmembrane protease serine 2 receptor (TMPRSS2) in humans, which plays a key role in viral respiratory diseases such as COVID-19 .
- Results : While the effectiveness of BRH in treating COVID-19 is still under investigation, it has been found to be a strong inhibitor of TMPRSS2 . Researchers propose that the use of BRH in the treatment of pediatric COVID-19 be studied in clinical research and clinical practice .
Analytical Determination in Pharmaceutical and Biological Samples
- Application : BRH is quantified in pharmaceutical and biological samples using various analytical methods .
- Method : The different analytical methods used to quantify the drug as a single active pharmaceutical ingredient include flow injection analysis with ion selective electrodes, inductively coupled plasma mass spectrometry, electrokinetic chromatography, electrochemical oxidation at the glassy carbon electrode, liquid chromatography, liquid gas chromatography, GC with mass detection, and voltammetry .
- Results : These methods have been used to accurately determine the concentration of BRH in various samples .
Component of Triple Cough Therapy
- Application : BRH is used in combination with guaifenesin and salbutamol in a triple cough therapy .
- Method : The therapy is administered orally. The combination of these three drugs helps in relieving cough by reducing mucus viscosity (BRH), increasing mucus production (guaifenesin), and relaxing bronchial smooth muscles (salbutamol) .
- Results : This combination therapy has been found effective in managing cough symptoms .
Enhancing Bronchial Penetration of Antimicrobial Drugs
- Application : BRH is used in combination with antimicrobial agents in the treatment of respiratory infections .
- Method : BRH disrupts the mucopolysaccharides of bronchial secretion, enhancing the bronchial penetration of antimicrobial drugs .
- Results : This combination has been found effective in treating respiratory infections .
Treatment of Alcoholic Chronic Pancreatitis
- Application : BRH has been recommended as a new therapy for pathological states, such as alcoholic chronic pancreatitis where there is an increased viscosity of the pancreatic juice .
- Method : BRH is administered orally. It works by reducing the viscosity of the pancreatic juice, facilitating its easy expulsion .
- Results : BRH has been found to increase immunoglobulin levels in pancreatic secretions, enhancing the body’s immune response .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Recently, bromhexine and its metabolite ambroxol have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs . A 28-day randomized open-label multicenter study was conducted to assess the efficacy of bromhexine plus standard of care (SOC) vs. SOC alone in 191 outpatients with mild-to-moderate COVID-19 in the primary health care setting .
Propriétés
Numéro CAS |
32193-43-4 |
|---|---|
Nom du produit |
Bromhexine Related Compound 2 HCl |
Formule moléculaire |
C14H22BrCl3N2 |
Poids moléculaire |
404.61 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)


![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)




